3-(4-nitrophenyl)-1H-1,2,4-triazole

Description

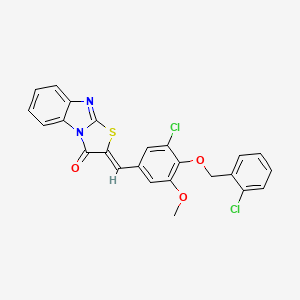

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2Z)-2-[[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16Cl2N2O3S/c1-30-20-11-14(10-17(26)22(20)31-13-15-6-2-3-7-16(15)25)12-21-23(29)28-19-9-5-4-8-18(19)27-24(28)32-21/h2-12H,13H2,1H3/b21-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWMZNQONXJLLK-MTJSOVHGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)Cl)OCC5=CC=CC=C5Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)Cl)OCC5=CC=CC=C5Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365549 | |

| Record name | AC1LYN5J | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6219-52-9 | |

| Record name | AC1LYN5J | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 4 Nitrophenyl 1h 1,2,4 Triazole and Its Derivatives

Established Synthetic Routes to the Core 3-(4-nitrophenyl)-1H-1,2,4-triazole Scaffold

The construction of the fundamental this compound structure relies on well-established organic chemistry reactions. These routes typically involve the formation of the triazole ring from precursors already containing the critical 4-nitrophenyl group.

Nucleophilic Substitution Approaches Utilizing Nitro-Substituted Precursors

The synthesis of the target triazole can be approached through nucleophilic substitution reactions where the electron-withdrawing nature of the nitro group on the phenyl ring plays a crucial role. This nitro group activates the aromatic ring, making it susceptible to nucleophilic attack. This principle can be applied in several ways. For instance, a pre-formed triazole ring with a suitable leaving group could react with a 4-nitrophenyl nucleophile. More commonly, a precursor molecule containing the 4-nitrophenyl moiety, such as 4-nitrobenzonitrile (B1214597) or a derivative of 4-nitrobenzoic acid, serves as the electrophilic starting point for the assembly of the triazole ring. The high electrophilicity of the carbon atom in the nitrile group or the carboxylic acid derivative facilitates attack by nitrogen-based nucleophiles, initiating the sequence of reactions that lead to the formation of the heterocyclic ring.

Cyclization Reactions and Multi-Component Strategies for Triazole Ring Formation

Cyclization reactions are a cornerstone for the synthesis of the 1,2,4-triazole (B32235) ring. A prominent method involves the base-catalyzed cyclization of acylthiosemicarbazide precursors. For example, the synthesis of this compound-5(4H)-thione, a closely related derivative, is achieved by refluxing 2-[(4-nitrophenyl)carbonyl]hydrazinecarbothioamide with potassium hydroxide. nih.gov The reaction proceeds via an intramolecular cyclization with the elimination of water to form the stable triazole ring. nih.gov Similarly, reacting a carboxylic acid hydrazide with an isothiocyanate containing the desired substituent, such as 4-nitrophenyl isothiocyanate, yields a 1,4-disubstituted thiosemicarbazide. nih.gov This intermediate can then undergo intramolecular cyclization in the presence of a base like sodium bicarbonate to yield the corresponding 4,5-disubstituted 1,2,4-triazole-5-thione. nih.gov

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules in a single step. Metal-free, base-promoted three-component reactions involving 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones have been developed to create hybrid molecular scaffolds containing the 1,2,4-triazole core. rsc.org These strategies highlight the versatility of using nitro-substituted building blocks in convergent synthetic designs.

Table 1: Cyclization Reactions for this compound Derivatives

| Precursor | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-(2-chlorobenzoyl)-4-(4-nitrophenyl)thiosemicarbazide | 10% NaHCO3, reflux, 6h | 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione | - | nih.gov |

| 2-[(4-Nitrophenyl)carbonyl]hydrazinecarbothioamide | 10% KOH, reflux, 3h | This compound-5(4H)-thione | - | nih.gov |

| 2-Chlorophenylcarboxylic acid hydrazide + 4-Nitrophenyl isothiocyanate | Absolute ethanol (B145695), reflux, 6h | 1-(2-chlorobenzoyl)-4-(4-nitrophenyl)thiosemicarbazide | 82% | nih.gov |

Advanced Synthetic Techniques for Functionalization and Derivatization

Beyond the synthesis of the basic scaffold, advanced techniques are employed to introduce functional groups and create diverse derivatives, which is crucial for tuning the molecule's properties for various applications.

Copper-Catalyzed and Metal-Free Click Chemistry Applications for Triazole Analogues

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for synthesizing 1,2,3-triazole isomers, but its principles are relevant for creating complex triazole-containing architectures. nih.govfrontiersin.org For instance, the synthesis of 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives, an isomeric analogue of the target compound, is efficiently achieved via a CuAAC reaction between 1-ethynyl-4-nitrobenzene (B13769) and various azido-intermediates. nih.gov The use of a Cu(I) catalyst ensures high regioselectivity, exclusively yielding the 1,4-disubstituted product. nih.gov This methodology allows for the modular assembly of complex molecules by linking the nitrophenyl-triazole core to other functionalities, such as carbohydrates. nih.gov

In response to concerns about the potential toxicity of residual metal catalysts, metal-free click chemistry has emerged as a significant alternative. researchgate.net These reactions, often proceeding through thermal 1,3-dipolar cycloadditions, provide access to triazoles without metal contamination, which is particularly important for biological applications. researchgate.netnih.gov

Oxidative Cyclization and Other Cascade Reactions

Oxidative cyclization represents another key strategy for forming the 1,2,4-triazole ring. organic-chemistry.org This method typically involves the oxidation of a heteroaryl hydrazone intermediate. psu.edu A one-pot synthesis can be designed where the hydrazone is formed in situ from an aldehyde and a hydrazine (B178648) derivative, followed by oxidative cyclization using reagents like Oxone in the presence of tetramethylammonium (B1211777) bromide. psu.edu This approach has been successfully used to synthesize 3-(3-nitrophenyl) nih.govresearchgate.netpsu.edutriazolo[4,3-b]pyridazine, demonstrating its utility for incorporating nitrophenyl groups. psu.edu This method often avoids the need for isolating the hydrazone intermediate and can tolerate a wide range of functional groups. psu.edu Similarly, substituted triazoles with a protected 2-mercaptophenyl group can undergo deprotection and subsequent oxidative cyclization to form complex tricyclic systems. mdpi.com

Cascade reactions, which involve multiple bond-forming events in a single operation, provide an elegant and efficient route to 1,2,4-triazoles. organic-chemistry.org For example, a metal-free, iodine-catalyzed cascade reaction of hydrazones with aliphatic amines proceeds through C-H functionalization, double C-N bond formation, and subsequent oxidative aromatization to yield 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.orgresearchgate.net

Regioselective Synthesis of Substituted 1,2,4-Triazole Derivatives

Controlling the substitution pattern on the triazole ring is a critical aspect of synthesis, as different regioisomers can exhibit vastly different properties. The regioselective synthesis of 1,2,4-triazoles can be achieved by carefully choosing the synthetic route and precursors. For example, the Einhorn-Brunner reaction, involving the condensation of hydrazines with diacylamines, and the Pellizzari reaction, which condenses hydrazides with amides, lead to specific isomers of 3,5-disubstituted 1,2,4-triazoles.

In modern synthesis, catalyst control is a powerful tool for achieving regioselectivity. While highly developed for 1,2,3-triazoles via CuAAC (yielding 1,4-isomers) and Ruthenium-catalyzed reactions (yielding 1,5-isomers), similar principles apply to the synthesis of substituted 1,2,4-triazoles. nih.govacs.org For instance, a three-component reaction of 2-diazoacetonitriles, nitriles, and aryldiazonium salts relies on a regiospecific [3+2] annulation to produce 1-aryl 5-cyano-1,2,4-triazoles. organic-chemistry.org The choice of precursors, such as using N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides, can also direct the cyclization to yield specific disubstituted 1H- and 4H-1,2,4-triazoles depending on the reaction conditions (acidic vs. neutral). organic-chemistry.org

Green Chemistry Principles in the Synthesis of 4-nitrophenyl-Triazole Systems

Traditional methods for synthesizing triazole derivatives often involve harsh reaction conditions, toxic solvents, and long reaction times, leading to significant environmental concerns. rsc.org The adoption of green chemistry principles addresses these limitations by promoting atom economy, the use of safer chemicals and solvents, and energy efficiency. rsc.orgrsc.org Key strategies in the green synthesis of 4-nitrophenyl-triazole systems include the use of microwave irradiation and ultrasound as alternative energy sources.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgrsc.orgresearchgate.net This technique has been successfully applied to the synthesis of various triazole derivatives, including those with a 4-nitrophenyl substituent. rsc.orgnih.gov The use of microwave irradiation can facilitate reactions that would otherwise require high temperatures and prolonged heating, thereby reducing energy consumption. rsc.org For instance, the synthesis of certain 1,2,4-triazole derivatives has been achieved in minutes with impressive yields under microwave conditions, a significant improvement over conventional methods that can take several hours. rsc.org In some cases, microwave-assisted synthesis can be performed in greener solvents or even under solvent-free conditions, further enhancing the environmental credentials of the process. nih.gov

One notable example is the microwave-assisted synthesis of 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives. In one study, the reaction of azidoacetamide intermediates with 1-ethynyl-4-nitrobenzene was carried out under microwave irradiation (150 W) at 70°C for 15 minutes, demonstrating a significant reduction in reaction time. nih.gov Another report highlights a metal-free, one-pot microwave-assisted procedure for synthesizing aryl-1,4-dihydrochromene triazoles using PEG400 as a green solvent. nih.gov

Ultrasound-Assisted Synthesis:

Ultrasonic irradiation is another non-conventional energy source that promotes chemical reactions through the phenomenon of acoustic cavitation. nih.gov This technique has been shown to be effective in the synthesis of 1,2,4-triazole derivatives, often leading to improved yields and shorter reaction times compared to traditional methods. nih.govresearchgate.net Ultrasound-assisted synthesis can be particularly advantageous for reactions that are slow or inefficient under conventional conditions. The use of ultrasound aligns with green chemistry principles by enhancing reaction rates and often allowing for the use of milder reaction conditions. nih.govnih.gov

For example, the ultrasound-assisted synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives resulted in significantly higher yields (75-89%) and reduced reaction times compared to conventional heating methods. nih.gov Another study demonstrated the efficient synthesis of 1,2,4-triazole derivatives with yields up to 98% using ultrasonic activation in ethanol. mdpi.com These examples underscore the potential of sonochemistry as a green and efficient method for the synthesis of triazole systems. researchgate.net

The following table provides a comparative overview of conventional versus green synthetic methods for triazole derivatives, highlighting the advantages of the latter.

| Method | Energy Source | Reaction Time | Yield | Green Aspects |

| Conventional Heating | Thermal | Hours to days | Moderate to good | Often requires high temperatures and hazardous solvents. |

| Microwave Irradiation | Microwave | Seconds to minutes | Good to excellent rsc.org | Reduced reaction time, lower energy consumption, potential for solvent-free reactions. rsc.orgrsc.org |

| Ultrasound Irradiation | Acoustic Cavitation | Minutes to hours | Good to excellent nih.govmdpi.com | Enhanced reaction rates, milder conditions, improved yields. nih.govnih.gov |

Chemical Reactivity and Transformation Pathways of 3 4 Nitrophenyl 1h 1,2,4 Triazole

Reactivity of the Nitro Group: Reduction and Derivative Formation

The nitro group on the phenyl ring is the most reactive site for reduction, a key transformation that unlocks a plethora of derivatization possibilities. The reduction of the nitro group to a primary amine is a fundamental step, converting the electron-withdrawing nature of the substituent to an electron-donating one and providing a nucleophilic handle for further reactions.

The most common method for this transformation is catalytic hydrogenation. This process typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst. Various catalytic systems have been shown to be effective for the reduction of nitroarenes, which are broadly applicable to 3-(4-nitrophenyl)-1H-1,2,4-triazole. While expensive catalysts like palladium on carbon (Pd/C) and pyrophoric Raney-Ni are traditionally used, newer methods employ more economical and safer base-metal catalysts, such as those based on manganese, which can proceed under mild conditions. chemicalbook.com Another widely used method involves chemical reduction using reagents like sodium borohydride (B1222165) (NaBH₄), often in combination with a catalyst. researchgate.net

The product of this reduction, 3-(4-aminophenyl)-1H-1,2,4-triazole, is a versatile intermediate. The newly formed amino group can undergo a wide array of subsequent reactions, including diazotization, acylation, and condensation, to form a diverse range of derivatives. For instance, the amino group serves as a crucial building block for creating larger, more complex hybrid molecules by forming amide or sulfonamide linkages. nih.gov

| Method | Reagents/Catalyst | Product | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Pt/C, Raney-Ni, Mn-based catalysts | 3-(4-aminophenyl)-1H-1,2,4-triazole | High efficiency; can be performed under mild conditions with modern catalysts. chemicalbook.com |

| Chemical Reduction | NaBH₄, SnCl₂/HCl, Fe/HCl | 3-(4-aminophenyl)-1H-1,2,4-triazole | Avoids high-pressure H₂; useful for specific substrate tolerances. researchgate.net |

Electrophilic and Nucleophilic Substitution Reactions on the Triazole Ring

The 1,2,4-triazole (B32235) ring exhibits a distinct pattern of reactivity towards electrophilic and nucleophilic substitution, a consequence of the electronic properties of its constituent atoms.

Electrophilic Substitution: The 1,2,4-triazole ring is an electron-deficient system due to the presence of three electronegative nitrogen atoms. As a result, electrophilic attack on the carbon atoms of the ring is generally difficult. Instead, electrophilic substitution predominantly occurs at the nitrogen atoms, which have higher electron density. nih.gov For an N-unsubstituted triazole like this compound, which exists in tautomeric forms (1H and 4H), alkylation or acylation can lead to a mixture of N1- and N4-substituted products. chemicalbook.comnih.gov The regioselectivity of these reactions can be influenced by the reaction conditions, such as the base and solvent used. For instance, alkylation of 1H-1,2,4-triazole with sodium ethoxide in ethanol (B145695) favors N1 substitution, whereas using aqueous NaOH may yield a mix of N1 and N4 isomers. chemicalbook.com

Nucleophilic Substitution: The carbon atoms of the 1,2,4-triazole ring (C3 and C5) are electron-deficient and thus susceptible to nucleophilic attack, especially when a good leaving group is present. nih.gov More relevant to the parent compound, the nitro group itself can be displaced under certain conditions. Studies on 1-substituted 3-nitro-1H-1,2,4-triazoles have shown that the nitro group at the C3 position can undergo nucleophilic substitution by alkoxides (e.g., ethoxy group from ethanolic potassium hydroxide). osi.lv This suggests a potential pathway for direct functionalization at the C3 position of the triazole ring in derivatives of the title compound, replacing the nitrophenyl moiety altogether.

| Reaction Type | Reactive Site | Typical Reagents | Potential Products |

|---|---|---|---|

| Electrophilic Substitution (Alkylation) | N1 or N4 | Alkyl halides (e.g., CH₃I, C₂H₅Br) | 1-Alkyl-3-(4-nitrophenyl)-1H-1,2,4-triazole or 4-Alkyl-3-(4-nitrophenyl)-4H-1,2,4-triazole chemicalbook.com |

| Nucleophilic Substitution | C3 (with displacement of the nitrophenyl group) or C5 | Strong nucleophiles (e.g., alkoxides, amines) | 3-Alkoxy- or 3-amino-1,2,4-triazoles (from derivatives) osi.lv |

Rearrangement Reactions and Mechanistic Investigations (e.g., Cornforth Rearrangement Analogs)

Rearrangement reactions offer pathways to structurally distinct isomers and are often explored for generating molecular diversity. For 1,2,4-triazoles, thermal and photochemical rearrangements can lead to significant structural reorganization.

While the classic Cornforth rearrangement involves the thermal reorganization of 4-acyloxazoles, analogous rearrangements in triazole systems are a subject of mechanistic investigation. wikipedia.org The core mechanism of the Cornforth rearrangement involves a pericyclic ring-opening to a nitrile ylide intermediate, followed by cyclization. wikipedia.org While a direct analog involving this compound is not prominently documented, related thermal rearrangements of substituted 1,2,4-triazoles have been studied. For example, 4-allyl-substituted 4H-1,2,4-triazoles have been shown to undergo thermal rearrangement to the more stable 1-allyl-substituted 1H-isomers. nih.gov This migration is rationalized to occur through successive Sₙ2-type reactions rather than a pericyclic mechanism. nih.gov Such studies provide a framework for investigating potential rearrangements of N-substituted derivatives of this compound, which could be valuable for accessing different regioisomers that are not available through direct synthesis.

Formation of Hybrid Systems and Conjugates through Derivatization

A key application of the chemical reactivity of this compound is its use as a building block for the synthesis of hybrid molecules and conjugates. farmaciajournal.comnih.gov This strategy involves covalently linking the triazole scaffold to other pharmacophores or functional moieties to create new chemical entities with potentially enhanced or novel biological activities.

The primary route for creating these hybrids begins with the reduction of the nitro group to an amine, as described in section 3.1. The resulting 3-(4-aminophenyl)-1H-1,2,4-triazole serves as a platform for further elaboration. The amino group is a potent nucleophile and can be readily acylated with carboxylic acids (or their activated derivatives) or sulfonylated with sulfonyl chlorides to form stable amide or sulfonamide linkages, respectively. This approach has been used to connect the nitrophenyl-triazole core to other biologically active heterocycles, such as indole (B1671886) or other triazole systems, to create dual-action inhibitors or compounds with improved pharmacological profiles. nih.govnih.gov For example, new hybrid compounds containing indole and triazole moieties have been synthesized and evaluated for their potential as anticancer agents. nih.gov

| Starting Derivative | Coupling Reaction | Linked Moiety | Resulting Hybrid System |

|---|---|---|---|

| 3-(4-aminophenyl)-1H-1,2,4-triazole | Amide bond formation | Indole-carboxylic acid | Indolyl-triazole hybrid nih.gov |

| 3-(4-aminophenyl)-1H-1,2,4-triazole | Sulfonamide bond formation | Substituted phenylsulfonyl chloride | Triazole-sulfonamide conjugate nih.gov |

| 3-(4-aminophenyl)-1H-1,2,4-triazole | Condensation | Aldehydes/Ketones | Schiff base derivatives |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of organic molecules. For 3-(4-nitrophenyl)-1H-1,2,4-triazole, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the connectivity of atoms within the molecule.

In ¹H NMR spectroscopy, the chemical shifts of the protons provide information about their local electronic environment. The protons on the nitrophenyl ring typically appear as distinct signals in the aromatic region of the spectrum. The protons of the 1,2,4-triazole (B32235) ring also exhibit characteristic chemical shifts. For instance, in a related compound, 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, the aromatic protons of the nitrophenyl group appear as a multiplet between δ 7.70–7.65 ppm and δ 7.51–7.45 ppm. nih.gov The single proton on the triazole ring shows a signal at δ 7.59 ppm. nih.gov The NH proton of the 1,2,4-triazole ring in similar structures can be observed as a broad signal at a higher chemical shift, around 14.20 ppm, indicating its acidic nature. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbons of the nitrophenyl group and the triazole ring resonate at characteristic chemical shifts. For example, in a similar triazole derivative, the carbons of the aromatic rings and the triazole ring were observed in the range of δ 119.6 to 148.5 ppm. nih.gov

Table 1: Representative ¹H NMR Spectral Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Aromatic (nitrophenyl) | 7.70–7.65 | multiplet | nih.gov |

| Aromatic (nitrophenyl) | 7.51–7.45 | multiplet | nih.gov |

| Triazole CH | 7.59 | singlet | nih.gov |

| Triazole NH | ~14.20 | broad singlet | mdpi.com |

Table 2: Representative ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) | Reference |

| Aromatic/Triazole Carbons | 119.6 - 148.5 | nih.gov |

Infrared (IR) and Mass Spectrometry (MS) for Molecular Fingerprinting and Compositional Analysis

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are crucial for identifying functional groups and determining the molecular weight and fragmentation pattern of this compound.

IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The resulting spectrum is a unique "fingerprint" of the molecule. Key functional groups exhibit characteristic absorption bands. For this compound, the IR spectrum would be expected to show strong absorptions for the nitro group (NO₂) asymmetric and symmetric stretching vibrations, typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The N-H stretching vibration of the triazole ring would appear as a broad band in the region of 3100-3300 cm⁻¹. The C=N and C=C stretching vibrations of the triazole and phenyl rings would also be present in the fingerprint region (below 1600 cm⁻¹).

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. In its protonated form, [M+H]⁺, the calculated m/z for a related compound, 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, is 281.1038, with the found value being 281.1039, confirming its molecular formula. nih.gov The fragmentation pattern observed in the mass spectrum can further help in confirming the structure of the compound.

Table 3: Expected IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H (stretch) | 3100-3300 |

| C-H (aromatic) | 3000-3100 |

| C=N (stretch) | 1600-1680 |

| C=C (aromatic stretch) | 1450-1600 |

| NO₂ (asymmetric stretch) | ~1520 |

| NO₂ (symmetric stretch) | ~1340 |

X-ray Crystallography for Solid-State Structure Determination

For compounds similar to this compound, X-ray diffraction studies have revealed important structural features. nih.govmdpi.comacs.org For instance, in the crystal structure of 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, the triazole ring is essentially planar. nih.gov The dihedral angle between the triazole ring and the nitrophenyl ring is a key parameter, indicating the degree of twist between the two ring systems. nih.gov In this specific case, the dihedral angle was found to be 13.95 (9)°. nih.gov The nitro group is often observed to be coplanar with the benzene (B151609) ring to which it is attached. nih.gov Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in the packing of the molecules in the crystal lattice. nih.gov

Elemental Analysis Techniques for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared with the calculated theoretical percentages for the proposed molecular formula to verify its accuracy.

For a compound with the molecular formula C₈H₆N₄O₂, the theoretical elemental composition would be calculated based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen. Experimental values obtained from elemental analysis should closely match these theoretical values to confirm the empirical formula of this compound. For example, in the synthesis of a related triazole derivative, elemental analysis was used to confirm the composition of the newly synthesized compound. mdpi.com

Table 4: Theoretical Elemental Composition for C₈H₆N₄O₂

| Element | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon (C) | 12.01 | 8 | 96.08 | 50.53 |

| Hydrogen (H) | 1.01 | 6 | 6.06 | 3.19 |

| Nitrogen (N) | 14.01 | 4 | 56.04 | 29.46 |

| Oxygen (O) | 16.00 | 2 | 32.00 | 16.83 |

| Total | 190.18 | 100.00 |

Computational and Theoretical Investigations of 3 4 Nitrophenyl 1h 1,2,4 Triazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other chemical species. numberanalytics.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. numberanalytics.com For 3-(4-nitrophenyl)-1H-1,2,4-triazole, FMO analysis reveals the distribution of electron density in these key orbitals, identifying the likely sites for nucleophilic and electrophilic attack. The nitrophenyl group, being electron-withdrawing, significantly influences the energies and localizations of the HOMO and LUMO.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 1,2,4-Triazole (B32235) | -7.89 | -0.45 | 7.44 |

| This compound | -8.52 | -2.31 | 6.21 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. bhu.ac.inresearchgate.net It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the triazole ring and the oxygen atoms of the nitro group, indicating these as sites for potential hydrogen bonding or coordination with electrophiles. researchgate.net Conversely, the hydrogen atoms of the triazole ring would exhibit positive potential.

Vibrational Frequency Analysis and Spectroscopic Correlations

Computational vibrational frequency analysis is a powerful technique used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.net

For this compound, theoretical calculations can predict the characteristic vibrational frequencies associated with the triazole ring, the phenyl ring, and the nitro group. For instance, the symmetric and asymmetric stretching vibrations of the nitro group are expected to appear at specific wavenumbers. Comparing these calculated frequencies with experimental data helps to confirm the molecular structure and provides a deeper understanding of the molecule's vibrational properties. researchgate.net

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |

|---|---|---|---|

| ν(N-H) | 3450 | 3435 | N-H stretching |

| ν(C=N) | 1620 | 1615 | Triazole ring stretching |

| νas(NO2) | 1540 | 1530 | Asymmetric NO2 stretching |

| νs(NO2) | 1350 | 1345 | Symmetric NO2 stretching |

Molecular Dynamics and Docking Simulations for Interaction Prediction

Molecular dynamics (MD) and molecular docking are computational techniques used to simulate the interaction of a small molecule with a biological macromolecule, such as a protein or DNA. d-nb.infonih.gov These methods are crucial in drug discovery and design for predicting the binding affinity and mode of interaction of a potential drug candidate with its target. d-nb.infonih.gov

For this compound, molecular docking simulations can be used to predict its binding to the active site of a specific enzyme or receptor. nih.govchemrxiv.org The simulations would identify the most favorable binding pose and calculate a docking score, which is an estimate of the binding affinity. nih.gov MD simulations can then be employed to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding.

Prediction of Chemical Reactivity and Reaction Pathways through Computational Modeling

Computational modeling can be used to predict the chemical reactivity of this compound and to explore potential reaction pathways. By calculating reactivity descriptors derived from DFT, such as electrophilicity and nucleophilicity indices, researchers can gain a quantitative understanding of the molecule's reactivity.

Furthermore, computational methods can be used to model the transition states of chemical reactions involving this compound. This allows for the calculation of activation energies and the determination of the most likely reaction mechanisms. For example, the reduction of the nitro group or substitution reactions on the triazole ring can be investigated computationally.

Theoretical Exploration of Optical and Electronic Properties (e.g., Non-linear Optical properties)

Computational chemistry provides a framework for the theoretical exploration of the optical and electronic properties of molecules. For this compound, these calculations can predict properties such as its UV-Vis absorption spectrum and its potential for non-linear optical (NLO) applications.

The presence of the electron-donating triazole ring and the electron-withdrawing nitrophenyl group creates a donor-π-acceptor system, which is a common motif in molecules with significant NLO properties. Theoretical calculations of the first and second hyperpolarizabilities can quantify the NLO response of the molecule. These calculations are valuable for identifying and designing new materials with potential applications in optoelectronics and photonics. nih.gov

Exploration of Advanced Applications and Research Niches

Medicinal Chemistry: Mechanistic and Structure-Activity Relationship (SAR) Investigations

The 1,2,4-triazole (B32235) nucleus is a versatile scaffold in drug discovery, known to interact with various biological targets through mechanisms like hydrogen bonding and metal coordination. researchgate.net This core structure enhances the pharmacological properties of compounds. researchgate.net The presence of a nitro group, as in 3-(4-nitrophenyl)-1H-1,2,4-triazole, can further influence the electronic properties and biological activity of the molecule.

Antimicrobial Research Pathways for Triazole Derivatives

Triazole derivatives have demonstrated a broad spectrum of antimicrobial activities, and ongoing research seeks to elucidate their specific mechanisms and potential against various pathogens. dergipark.org.trijpsjournal.com

Derivatives of the 1,2,4-triazole scaffold have shown significant potential as antibacterial agents, with their efficacy often dependent on the specific substitutions on the triazole ring and the bacterial strain being targeted. sci-hub.senih.gov The mode of action for many triazole-based compounds involves the inhibition of essential bacterial enzymes. For instance, some triazole-containing inhibitors have been shown to target DNA gyrase, a crucial enzyme for bacterial DNA replication. nih.gov

Structure-activity relationship (SAR) studies have revealed that specific functional groups can enhance antibacterial potency. For example, a Schiff base derivative of a 1,2,4-triazole featuring a 4-nitrophenyl substituent demonstrated notable activity against Staphylococcus epidermidis. nih.govmdpi.com In another study, coumarin-triazole hybrids with a 3-nitrophenyl group exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. mdpi.com The introduction of a 4-nitrophenyl group has also been associated with antibacterial efficacy in other triazole derivatives. mdpi.com

The antibacterial spectrum of these compounds can be broad. For instance, certain 1,2,4-triazole derivatives have shown activity against both Gram-positive bacteria, such as S. aureus and Bacillus pumilus, and Gram-negative bacteria. researchgate.netnih.gov However, the effectiveness can be highly specific; some compounds that are potent against one type of bacteria may show little to no activity against another. ijpsjournal.comscholarsresearchlibrary.com The hybridization of the 1,2,4-triazole core with other pharmacophores, such as fluoroquinolones, has been a successful strategy to develop new candidates with improved activity against both drug-sensitive and drug-resistant bacterial strains. sci-hub.se

Antibacterial Activity of Selected Triazole Derivatives

| Compound/Derivative | Bacterial Strain(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| Schiff base with 4-nitrophenyl substituent | Staphylococcus epidermidis | MIC of 9 μg/mL | nih.govmdpi.com |

| Coumarin-triazole with 3-nitrophenyl group | Staphylococcus aureus, Escherichia coli | Inhibition diameters of 10–15 mm and 16–22 mm, respectively | mdpi.com |

| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus, Streptococcus pyogenes | MIC values of 0.264 and 0.132 mM, respectively | mdpi.com |

| Triazole derivative Y2 | Staphylococcus aureus, Bacillus pumilus | Inhibition zones of 44 mm and 40 mm, respectively | researchgate.net |

| Ciprofloxacin-1,2,4-triazole-3-thione hybrids | Gram-positive and Gram-negative pathogens, including MRSA | Higher activity than parent ciprofloxacin | sci-hub.se |

A primary mechanism of antifungal action for triazole derivatives is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.govmdpi.comresearchgate.net Triazoles, including derivatives of this compound, target the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnih.govmdpi.com Inhibition of this enzyme disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth. mdpi.comfrontiersin.org

The presence of a nitrophenyl group can contribute significantly to the antifungal potency. For example, a triazole derivative with a 4-nitrophenyl substituent was identified as having the highest antifungal activity in one study, with a strong binding affinity to the target receptor. nih.gov The nitrogen atoms in the triazole ring, particularly N-1, are crucial for interacting with amino acid residues in the active site of the target enzyme through hydrogen bonds. nih.gov

Recent research has also uncovered a secondary mechanism of action for triazole antifungals. The inhibition of Cyp51A/B leads to perturbations in sterol intermediates, which in turn causes negative feedback regulation of HMG-CoA reductase, the rate-limiting enzyme in the sterol biosynthesis pathway. nih.gov Beyond ergosterol biosynthesis, some triazole derivatives have been found to be potent inhibitors of biofilm formation in fungi like Candida albicans. nih.gov

Antifungal Activity of Selected Triazole Derivatives

| Compound/Derivative | Fungal Species | Mechanism of Action/Target | Observed Activity | Reference(s) |

|---|---|---|---|---|

| Triazole with 4-nitrophenyl substituent | Not specified | High-affinity binding to the receptor | Highest antifungal activity in the study | nih.gov |

| pta1 (a triazole derivative) | Candida albicans (drug-susceptible and resistant) | Ergosterol biosynthesis inhibition (>90%) | Potent inhibitor of biofilm formation | nih.gov |

| Coumarin-triazole with 3-nitrophenyl group | Candida albicans | Not specified | Moderate activity (10-15 mm inhibition diameter) | mdpi.com |

| Various triazole derivatives | Candida spp., Cryptococcus neoformans, Aspergillus spp. | Inhibition of lanosterol 14α-demethylase (CYP51) | Broad-spectrum antifungal activity | nih.govresearchgate.net |

Derivatives of this compound have emerged as promising candidates in the search for new treatments for parasitic diseases, particularly Chagas disease, caused by Trypanosoma cruzi. researchgate.netacs.org The 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold has been identified as crucial for antitrypanosomal activity. acs.org

Several studies have highlighted the potent in vitro activity of these compounds against different life stages of T. cruzi. For instance, certain 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives have demonstrated significantly greater potency against trypomastigotes compared to the current drug, benznidazole. researchgate.net Some of these compounds are also highly active against the intracellular amastigote form of the parasite, which is crucial for efficacy during the chronic phase of the disease. researchgate.netnih.gov

The mechanism of action for some nitrotriazole derivatives against trypanosomatids involves the activation of a type I nitroreductase, an enzyme specific to these parasites. nih.gov Other potential targets include cruzipain, an essential cysteine protease in T. cruzi. acs.org Furthermore, some triazole-based compounds can inhibit the parasite's sterol biosynthesis pathway by targeting the CYP51 enzyme, analogous to their antifungal mechanism. mdpi.comnih.gov In addition to their direct effects, some triazole derivatives have shown the ability to induce apoptosis-like death and autophagy in parasites like Leishmania amazonensis. nih.gov

Antitrypanosomal Activity of Selected 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives

| Compound/Derivative | Parasite/Stage | IC50 Value | Selectivity Index (SI) | Reference(s) |

|---|---|---|---|---|

| Hit 1 | T. cruzi trypomastigotes | 7 µM | 114 | researchgate.netacs.org |

| Compound 16 | T. cruzi trypomastigotes | 6 µM | >400 | acs.orgnih.gov |

| Compound 16 | T. cruzi intracellular amastigotes (LLC-MK2 cells) | 0.16 µM | >400 | researchgate.netnih.gov |

| Compound 19 | T. cruzi intracellular amastigotes (LLC-MK2 cells) | 0.10 µM | >400 | researchgate.netnih.gov |

| Derivative 1d | T. cruzi trypomastigotes | 0.21 µM | Not specified | researchgate.net |

Anti-cancer Research Pathways for Triazole Derivatives

The 1,2,4-triazole scaffold is a key feature in several established anticancer drugs and continues to be a promising framework for the development of new therapeutic agents. researchgate.netnih.gov

Triazole derivatives exert their anticancer effects through various mechanisms that inhibit cellular proliferation. nih.govresearchgate.net These compounds can interact with a range of enzymes and receptors involved in cancer cell growth and survival. dergipark.org.tr Some triazoles have been shown to inhibit key signaling pathways by targeting enzymes such as EGFR (Epidermal Growth Factor Receptor) and BRAF, which are often mutated in various cancers. nih.gov

Another significant mechanism of action is the inhibition of tubulin polymerization. nih.gov By disrupting the formation of microtubules, which are essential for cell division, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death). nih.gov Furthermore, some novel triazole nucleoside analogues have been found to promote cancer cell death through a dual mechanism involving both apoptosis and autophagy. rsc.org

Structure-activity relationship studies of 1,2,4-triazole derivatives have shown that the nature and position of substituents on the triazole and associated phenyl rings are critical for their antiproliferative activity. For instance, in a series of 4-arylidenamino-4H-1,2,4-triazole derivatives, a specific compound was found to have remarkable anticancer potential across a wide range of human cancer cell lines. tubitak.gov.tr The hybridization of the triazole moiety with other pharmacologically active scaffolds, such as coumarins or chalcones, has also yielded compounds with potent anticancer activity. nih.gov

Anticancer Activity of Selected Triazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action/Target | Observed Activity | Reference(s) |

|---|---|---|---|---|

| Compound 8c | Various | EGFR, BRAF, and Tubulin inhibition | Potent antiproliferative activity; EGFR IC50 = 3.6 μM | nih.gov |

| Compound 8d | Various | BRAF and Tubulin inhibition | Potent antiproliferative activity | nih.gov |

| 1,2,3-triazole–containing coumarin (B35378) derivatives (4a,b) | A549 (lung cancer) | Not specified | More potent than cisplatin (B142131) (IC50: 2.97 and 4.78 μM vs 24.15 μM) | nih.gov |

| 1,2,3-triazole–containing chalcone (B49325) derivatives (7a,c) | A549 (lung cancer) | Not specified | Comparable to doxorubicin (B1662922) (IC50: 8.67 and 9.74 μM vs 3.24 μM) | nih.gov |

| 4-Arylmethylenamino-4H-1,2,4-triazole (Compound 17) | MCF7, NCI-H460, SF-268, and others | Not specified | Remarkable anticancer potential in 60 human cancer cell lines | tubitak.gov.tr |

Enzyme Inhibition (e.g., Thymidine (B127349) Phosphorylase) and Molecular Target Identification

Derivatives of 1,2,4-triazole are recognized for their capacity to interact with various biological receptors due to their distinct dipole character, hydrogen bonding capability, and structural rigidity. nih.gov This has led to their investigation as inhibitors of several key enzymes. While specific studies focusing solely on the thymidine phosphorylase inhibition by this compound are not prevalent in the provided data, the broader class of triazole derivatives has been extensively studied for its enzyme-inhibiting properties. For instance, research has been conducted on 1,2,4-triazole derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. mdpi.com

Molecular modeling and 3D-QSAR studies have been instrumental in identifying the pharmacophoric features necessary for enzyme inhibition. These models often highlight the importance of hydrogen bond acceptors, aromatic rings, and specific spatial arrangements for effective binding to enzyme active sites. nih.govnih.gov Such computational approaches are vital for the rational design of more potent and selective enzyme inhibitors based on the 1,2,4-triazole scaffold.

Anti-inflammatory Research and Mode of Action

The 1,2,4-triazole nucleus is a key component in many compounds exhibiting anti-inflammatory properties. mdpi.com The anti-inflammatory effect of triazole derivatives is often attributed to the inhibition of enzymes like cyclooxygenase-2 (COX-2), which is responsible for the synthesis of inflammatory mediators. biomedpharmajournal.org

The mode of action for the anti-inflammatory effects of 1,2,4-triazole derivatives involves various mechanisms beyond COX inhibition. These include the modulation of pro-inflammatory cytokine levels and effects on other enzymes involved in the inflammatory cascade. mdpi.com For example, some 1,2,4-triazole derivatives have been shown to decrease levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), both of which are key players in inflammation. biomedpharmajournal.org The structural diversity of synthesized 1,2,4-triazole derivatives allows for varied mechanisms of action, offering potential for new therapeutic approaches compared to existing anti-inflammatory drugs. mdpi.com

Table 1: Anti-inflammatory Activity of Selected 1,2,4-Triazole Derivatives

| Compound Type | Target/Model | Key Findings | Reference |

|---|---|---|---|

| 1,4-disubstituted 1H-1,2,3-triazole derivatives | Carrageenan-induced paw edema | Compound 5 showed 77.4% anti-inflammatory activity. | biomedpharmajournal.org |

| 1,4-disubstituted 1H-1,2,3-triazole derivatives | Serotonin-induced aseptic arthritis | Compound 5 demonstrated 79.8% anti-inflammatory activity. | biomedpharmajournal.org |

| 1,4-disubstituted 1H-1,2,3-triazole derivatives | Cytokine levels | Compound 5 decreased IL-6 by 5.16 times and TNF-α by 3.48 times. | biomedpharmajournal.org |

| 1,2,4-triazole-conjugated 1,3,4-thiadiazole (B1197879) hybrid | Cyclooxygenase (COX) inhibition | Compounds showed ~50% COX-1 and ~70% COX-2 inhibition. | mdpi.com |

| 1,2,4-triazole-isoaurone hybrids | COX-2 inhibition | Compound 15 exhibited high COX-2 inhibitory activity (IC50 = 2.6 µM). | mdpi.com |

Other Biologically Relevant Activities and Mechanistic Studies (e.g., Antiviral, Analgesic, Anticonvulsant, Antioxidant)

The 1,2,4-triazole scaffold is a versatile pharmacophore, leading to a wide spectrum of biological activities beyond anti-inflammatory effects.

Anticonvulsant Activity: Numerous 1,2,4-triazole derivatives have been synthesized and evaluated for their anticonvulsant properties. researchgate.netnih.gov Some have shown significant activity in preclinical models like the maximal electroshock (MES) test and the 6 Hz model of pharmacoresistant epilepsy. nih.govnih.gov For instance, 4-butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione demonstrated potent anticonvulsant activity. nih.gov The mechanism of action for some of these compounds is thought to involve the modulation of ion channels or neurotransmitter systems.

Analgesic Activity: The search for new and effective analgesic agents has also included the investigation of 1,2,4-triazole derivatives. nih.gov Studies have shown that certain derivatives, particularly those with chloro, nitro, and methoxy (B1213986) substitutions, exhibit excellent analgesic activity in models such as the acetic acid-induced writhing test. nih.gov

Antioxidant Activity: Some 1,2,4-triazole-3-thione derivatives have been found to possess antioxidant and ROS scavenging properties in addition to their anticonvulsant effects. nih.gov This dual activity is particularly relevant in conditions like epilepsy, where oxidative stress is implicated in the pathology. nih.gov

Antiviral and Other Activities: The broad biological profile of 1,2,4-triazoles extends to potential antiviral, antitubercular, and antitumoral activities, making this heterocyclic system a subject of ongoing research for various therapeutic applications. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are indispensable computational tools in the development of novel drugs based on the 1,2,4-triazole scaffold. These methods allow researchers to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netzsmu.edu.ua

For instance, 3D-QSAR studies on 1,2,4-triazole derivatives as COX-2 inhibitors have helped to create pharmacophore models that define the essential chemical features for activity. nih.gov These models typically include hydrogen bond acceptors, donors, and aromatic ring features arranged in a specific three-dimensional orientation. nih.govnih.gov By understanding these structural requirements, medicinal chemists can design and synthesize new molecules with potentially enhanced potency and selectivity. nih.gov QSAR models have also been successfully applied to predict the toxicity of new 1,2,4-triazole derivatives, aiding in the early identification of safer drug candidates. zsmu.edu.ua The ultimate goal is to identify inhibitors with high affinity and selectivity, possessing favorable drug-like properties. frontiersin.org

Table 2: QSAR and Pharmacophore Modeling of 1,2,4-Triazole Derivatives

| Study Focus | Method | Key Outcome | Reference |

|---|---|---|---|

| COX-2 Inhibition | 3D-QSAR, Pharmacophore Modeling | Development of a pharmacophore model (AADRRR_2) that discriminates between active and inactive compounds. | nih.gov |

| COX-2 Inhibitors | 3D Qualitative Structure-Selectivity Relationship (3D QSSR), Pharmacophore Modeling | Generation of a reliable COX-2 pharmacophore model and elucidation of binding features. | nih.gov |

| Adenosine A3 Receptor Binding | QSAR Modeling | Development of a QSAR model with a high correlation coefficient (r²=0.94) explaining activity variance. | researchgate.net |

| Toxicity Prediction | QSAR (Toxicity Estimation Software Tool - TEST) | Prediction of LD50 values and assessment of the influence of structural modifications on toxicity. | zsmu.edu.ua |

Materials Science Applications of 4-nitrophenyl-triazole Systems

The electron-deficient nature of the 1,2,4-triazole ring makes it a valuable component in materials science, particularly in the field of organic electronics. researchgate.net

Organic Light-Emitting Diodes (OLEDs) and Related Optoelectronic Devices

Derivatives of 1,2,4-triazole are recognized for their excellent electron-transport and hole-blocking properties. researchgate.net This is attributed to their high nitrogen content and electron-deficient character. mdpi.com These properties are crucial for the efficient functioning of OLEDs. In OLEDs, triazole-based materials can serve as the electron-transport layer, facilitating the movement of electrons and preventing holes from reaching the cathode, which enhances the device's efficiency and lifetime. researchgate.net The violet-blue luminescence of some triazole derivatives is also important for generating white light in OLED displays. rsc.org

Organic Photovoltaic Cells and Energy Conversion Applications

In the realm of organic photovoltaics (OPVs), materials that can effectively manage excitons (bound electron-hole pairs) are essential. While specific research on this compound in OPVs is not detailed in the provided results, related heterocyclic compounds like 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole (B1585544) (PBD) have been used as exciton (B1674681) blocking layers (EBLs). researchgate.net The introduction of an EBL at the organic/cathode interface can significantly improve the power conversion efficiency of OPV cells by preventing excitons from quenching at the electrode. researchgate.net The presence of nitro groups in organic molecules has been shown to have important effects on the frontier orbitals and photovoltaic yield in organic solar cells. researchgate.net This suggests that nitrophenyl-triazole systems could be promising candidates for investigation in energy conversion applications.

Liquid Crystalline Behavior and Smart Material Development

The field of materials science has seen a growing interest in 1,2,4-triazole derivatives for the development of liquid crystalline materials and smart materials. nih.gov While specific studies on the liquid crystalline properties of this compound are not prominent in the available literature, the general class of 1,2,4-triazoles is recognized for its potential in forming such materials. nih.gov The rigid, planar structure of the triazole ring, coupled with the potential for hydrogen bonding and π-π stacking interactions, are key features that can facilitate the formation of ordered mesophases, which are characteristic of liquid crystals.

The development of smart materials, which respond to external stimuli such as light or heat, is another area where 1,2,4-triazole derivatives are being explored. For instance, N-salicylidene-4-amino-1,2,4-triazole molecules have been studied as potential molecular switches, exhibiting thermochromic properties. rsc.org The presence of the nitro group in this compound could potentially be exploited to create photoresponsive or electro-responsive materials, although further research is required to substantiate this.

Data Storage and Optical Waveguide Applications

The potential for 1,2,4-triazole-based compounds in data storage and optical applications is an emerging area of research. Supramolecular structures formed by 4-aryl-4H-1,2,4-triazoles have been shown to act as optical waveguides, capable of propagating light. researchgate.net This phenomenon is attributed to the organized aggregation of the molecules, which creates a medium with a higher refractive index than the surroundings. researchgate.net

While direct evidence for the use of this compound in data storage is limited, the photo-switchable and responsive properties observed in some triazole derivatives could, in principle, be harnessed for optical data storage applications. The ability of a material to switch between two stable states upon light irradiation is a fundamental requirement for such technologies.

Role in Polymer and Supramolecular Materials Engineering

The 1,2,4-triazole moiety is a valuable building block in polymer and supramolecular chemistry. nih.gov Its ability to form stable structures through various non-covalent interactions makes it an attractive component for designing complex molecular architectures. nih.gov Polymers incorporating the 1,2,4-triazole ring have been synthesized and investigated for a range of applications, including as antibacterial and anticorrosion agents. ajchem-a.com

In supramolecular chemistry, the hydrogen bonding capabilities and dipole character of the 1,2,4-triazole ring enable it to act as a versatile connector for the self-assembly of larger, well-defined structures. nih.gov The 4-nitrophenyl substituent in this compound can further influence these interactions through its electron-withdrawing nature and potential for engaging in π-π stacking.

Agrochemical Research Considerations

The 1,2,4-triazole scaffold is a cornerstone in the agrochemical industry, with numerous commercial products and ongoing research dedicated to this class of compounds. Their broad spectrum of biological activity makes them highly valuable for crop protection. nih.govnih.govresearchgate.net

Development of Novel Fungicides and Herbicides

Derivatives of 1,2,4-triazole are widely recognized for their potent fungicidal properties. nih.govijprajournal.com They are known to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes, by targeting the enzyme lanosterol 14α-demethylase. wikipedia.org This mode of action has led to the development of a significant class of agricultural and pharmaceutical antifungal agents. wikipedia.org

Research has shown that the introduction of different substituents onto the 1,2,4-triazole ring can modulate the fungicidal activity and spectrum. For instance, novel 1,2,4-triazole derivatives containing an oxime ether and a phenoxy pyridinyl moiety have demonstrated significant fungicidal activities against various plant pathogens. nih.gov One such derivative, containing a 4-nitrophenoxy group, was synthesized and studied, indicating that the presence of a nitrophenyl group is compatible with antifungal activity. nih.gov

The table below presents the fungicidal activity of selected 1,2,4-triazole derivatives against various plant pathogens, illustrating the potential of this class of compounds.

| Compound ID | Pathogen | EC50 (mg/L) | Reference |

| 5a4 | Sclerotinia sclerotiorum | 1.59 | nih.gov |

| Phytophthora infestans | 0.46 | nih.gov | |

| Rhizoctonia solani | 0.27 | nih.gov | |

| Botrytis cinerea | 11.39 | nih.gov | |

| 5b2 | Sclerotinia sclerotiorum | 0.12 | nih.gov |

Beyond their use as fungicides, some 1,2,4-triazole derivatives have also been investigated for their herbicidal properties. The structural diversity that can be achieved with the 1,2,4-triazole core allows for the fine-tuning of biological activity to target specific weeds.

Role as Key Intermediates in Agrochemical Synthesis

The compound this compound can serve as a crucial intermediate in the synthesis of more complex and potentially more potent agrochemicals. The 1,2,4-triazole ring provides a stable scaffold that can be further functionalized. For example, research has demonstrated the synthesis of 3-mercapto-4-amino-5-(4-nitrophenyl)-1,2,4-triazole, which acts as a key intermediate for the preparation of new cyclic imides with potential antimicrobial activities. researchgate.net

The synthesis of novel 1,2,4-triazole derivatives often involves a multi-step process where a core structure, such as a nitrophenyl-substituted triazole, is modified to introduce various functional groups. This approach allows for the creation of a library of compounds that can be screened for desired biological activities, including fungicidal, herbicidal, and insecticidal properties. researchgate.net

Crystal Engineering and Supramolecular Chemistry of 3 4 Nitrophenyl 1h 1,2,4 Triazole and Analogues

Intermolecular Interactions: Hydrogen Bonding and π–π Stacking

No published data is available detailing the specific hydrogen bonding and π–π stacking interactions for 3-(4-nitrophenyl)-1H-1,2,4-triazole.

Formation of Supramolecular Aggregates and Networks

There is no information in the scientific literature regarding the formation of specific supramolecular aggregates or networks by this compound.

Polymorphism and Co-crystallization Studies

No studies on the polymorphism or co-crystallization of this compound have been reported in the available literature.

Future Perspectives and Emerging Research Directions

Integration of 3-(4-nitrophenyl)-1H-1,2,4-triazole in Multidisciplinary Research

The foundational structure of this compound is increasingly being recognized for its utility beyond a single field, serving as a crucial building block in a variety of scientific disciplines. Its inherent biological activities and specific chemical characteristics make it a valuable component for broader applications.

In medicinal chemistry , the 1,2,4-triazole (B32235) nucleus is a well-established pharmacophore present in numerous drugs, and the nitrophenyl substituent can enhance interactions with biological targets. ontosight.airesearchgate.net The core structure is a key element in the development of novel therapeutic agents, including those with antimicrobial, anticancer, and antiparasitic properties. researchgate.netnih.gov For instance, the 4-(4-nitrophenyl)-1,2,3-triazole scaffold, a close isomer, has been identified as essential for antitrypanosomal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govresearchgate.netacs.org This highlights the potential of the nitrophenyl-triazole combination in designing drugs for neglected tropical diseases.

In materials science , triazole compounds are explored for applications in polymers, photoactive chemicals, and dyes. The unique electronic properties conferred by the nitro group and the triazole ring suggest that this compound could be investigated for nonlinear optical (NLO) properties, potentially leading to its use in photonic devices. Furthermore, the ability of the triazole ring to coordinate with metal ions opens avenues in designing novel metal-organic frameworks (MOFs) or sensors. frontiersin.org

In agricultural science , triazoles are widely used as fungicides and plant growth retardants. The exploration of this compound and its derivatives could lead to the development of new, more effective agrochemicals for crop protection.

Potential for Novel Applications through Structural Modifications

The true potential of this compound lies in its capacity for structural modification. By altering the substituents on either the phenyl or triazole rings, researchers can fine-tune the molecule's properties to create derivatives with enhanced efficacy and novel applications.

The core 1,2,4-triazole ring system is a versatile scaffold for generating diverse bioactive molecules. nih.gov Modifications often focus on several key areas:

Substitution on the Triazole Ring: Adding different functional groups to the nitrogen or carbon atoms of the triazole ring can significantly alter biological activity. For example, creating thione or thiol derivatives by introducing a sulfur atom can lead to compounds with potent chemotherapeutic effects. ontosight.ainih.govnih.gov

Modification of the Phenyl Ring: Altering the position or nature of the substituent on the phenyl ring can influence the molecule's electronic properties and its fit within biological receptors. While the 4-nitro position is a key feature, creating analogues with different substitution patterns is a common strategy.

Bioisosteric Replacement: Replacing parts of the molecule with other groups that have similar physical or chemical properties can lead to improved activity or better pharmacokinetic profiles. A notable example involves the bioisosteric replacement of an imidazolyl moiety with a 1,2,3-triazolyl group in analogues of the drug benznidazole, which resulted in superior activity against T. cruzi. nih.gov

Hybrid Molecules: Linking the nitrophenyl-triazole scaffold to other pharmacologically active molecules, such as natural products or other heterocyclic systems, can create hybrid compounds with dual or synergistic modes of action. nih.gov For instance, creating triazole derivatives of betulinic acid has yielded compounds with improved anti-colon cancer and anti-leukemia activity. nih.gov

Research has demonstrated that even subtle changes can lead to significant gains in performance. In the fight against Chagas disease, derivatives of a 4-(4-nitrophenyl)-1,2,3-triazole hit compound were synthesized by modifying an N-benzylacetamide moiety. nih.govacs.org One such analogue, where the moiety was replaced with a peracetylated galactopyranosyl unit, showed exceptional activity against T. cruzi and high selectivity, demonstrating strong potential for treating both acute and chronic phases of the disease. nih.govresearchgate.netacs.org

| Parent Scaffold | Structural Modification | Resulting Compound Type | Observed Outcome/Potential Application | Reference |

|---|---|---|---|---|

| 4-(4-nitrophenyl)-1H-1,2,3-triazole | Replacement of N-benzylacetamide moiety with a peracetylated galactopyranosyl unit | Galactopyranosyl 4-(4-nitrophenyl)-1H-1,2,3-triazole derivative | Potent and highly selective activity against intracellular stages of Trypanosoma cruzi | nih.govacs.org |

| Betulinic Acid | Attachment of a 1,2,3-triazole ring with a hydroxymethyl group | Betulinic acid-triazole conjugate | Improved inhibitory activity against the HT-29 colon cancer cell line | nih.gov |

| Combretastatin A-4 | Modification into cis-restricted alkylsulfanyl-1,2,4-triazoles | Combretastatin A-4 analogue | Significant antiproliferative activities against cancer cells | nih.gov |

| 1,2,4-Triazole | Introduction of a thione group at position 5 | 1,2,4-Triazole-5-thione derivative | Serves as a building block for compounds with potential chemopreventive and chemotherapeutic effects | nih.govnih.gov |

Challenges and Opportunities in the Field of 4-nitrophenyl-triazole Chemistry

Despite the promising outlook, the field faces several challenges that also present opportunities for innovation.

Challenges:

Synthesis and Scalability: While methods like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) have improved the synthesis of 1,2,3-triazoles, developing efficient, scalable, and environmentally friendly ("green") synthesis routes for specifically substituted 1,2,4-triazoles remains an area of focus. mdpi.commdpi.com Some synthetic routes may require harsh conditions or produce isomeric mixtures that are difficult to separate.

Pharmacokinetic Properties: A significant hurdle for many promising compounds, including nitrophenyl-triazole derivatives, is poor aqueous solubility. nih.gov This can hinder in vivo studies and limit therapeutic potential, requiring further chemical modification or formulation strategies to overcome.

Drug Resistance: In antimicrobial and anticancer applications, the emergence of resistant strains is a constant threat. frontiersin.org Continuous research is necessary to develop new derivatives that can overcome existing resistance mechanisms.

Opportunities:

Advanced Synthetic Methods: There is a significant opportunity in exploring and optimizing novel synthetic strategies. This includes the use of microwave-assisted synthesis, ultrasound irradiation, and the development of new catalysts to improve reaction yields, reduce reaction times, and enhance regioselectivity. mdpi.com Developing one-pot, multicomponent reactions for these scaffolds is also a highly desirable goal. mdpi.com

Computational Chemistry: The use of in silico tools for molecular docking and molecular dynamics simulations can accelerate the drug discovery process. researchgate.net By predicting how different structural modifications will affect a compound's binding to a biological target, researchers can prioritize the synthesis of the most promising candidates, saving time and resources.

New Biological Targets: Expanding the scope of biological screening for this compound derivatives could uncover entirely new therapeutic applications. researchgate.net The unique structure of the triazole ring allows it to interact with a wide range of enzymes and receptors through various non-covalent interactions, suggesting its potential is far from fully tapped. frontiersin.org

Environmental Applications: The ability of triazole compounds to bind with metal ions could be harnessed for environmental remediation. Research into using specifically designed triazole derivatives for the removal of heavy metal ions from aqueous solutions is an emerging and promising field. frontiersin.org

Q & A

Q. What are the recommended synthetic routes for 3-(4-nitrophenyl)-1H-1,2,4-triazole derivatives, and how can reaction conditions be optimized?

A common method involves refluxing 2-[(4-nitrophenyl)carbonyl]hydrazinecarbothioamide with 10% KOH, followed by neutralization with glacial acetic acid. Recrystallization in ethanol yields pure crystals. Optimization includes adjusting reflux duration (typically 3 hours), controlling pH during neutralization, and solvent selection for recrystallization (ethanol preferred for high-purity blocks) .

Q. How can the purity and structural integrity of synthesized this compound be verified?

Use X-ray crystallography to confirm molecular geometry and intermolecular interactions (e.g., N–H⋯S hydrogen bonds and π-π stacking). FT-IR spectroscopy identifies functional groups (e.g., NH stretches at ~3300 cm⁻¹ and NO₂ asymmetric/symmetric stretches at ~1540/1375 cm⁻¹). HPLC or NMR can assess purity, though solvent selection (e.g., DMSO-d₆ for NMR) must account for solubility limitations .

Q. What solvents are suitable for dissolving this compound, and how does solubility impact experimental design?

While direct solubility data for this compound is limited, structurally similar triazoles (e.g., 3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole) dissolve in chloroform, dichloromethane, and DMSO but are water-insoluble. Solvent choice affects reaction homogeneity (e.g., organic solvents for synthesis) and biological testing (DMSO for in vitro assays with <1% v/v to avoid cytotoxicity) .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the crystallographic packing and stability of this compound?

The crystal structure reveals R₂²(8) ring motifs formed via N–H⋯S hydrogen bonds, stabilizing one-dimensional chains along the [010] axis. π-π interactions between the phenyl and triazole rings (centroid distance: 3.55 Å) further enhance stability. These interactions may affect solid-state reactivity, melting points, and bioavailability .

Q. What methodological approaches are used to resolve contradictions in reported biological activities of 4-nitrophenyl-substituted triazoles?

Discrepancies in antimicrobial or anticancer efficacy often arise from substituent positioning (e.g., para vs. ortho nitro groups) or assay conditions (e.g., bacterial strain specificity). Systematic structure-activity relationship (SAR) studies, using controlled variations in substituents and standardized MIC/MBC assays, can clarify mechanisms. For example, the para-nitro group in this compound may enhance electron-withdrawing effects, altering binding to microbial targets .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the pharmacological potential of this compound derivatives?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Docking studies with fungal cytochrome P450 (e.g., CYP51 for azole antifungals) can identify binding affinities. Validate predictions with in vitro enzyme inhibition assays (e.g., IC₅₀ measurements) and correlate with structural parameters like dihedral angles between aromatic rings .

Q. What strategies mitigate decomposition risks during high-temperature or alkaline reactions involving this compound?

The nitro group and triazole ring are sensitive to strong oxidants and bases. Use inert atmospheres (N₂/Ar) during reflux, avoid prolonged exposure to pH >10, and employ stabilizing agents (e.g., EDTA in aqueous media). Monitor decomposition via TLC or LC-MS, particularly for byproducts like nitroaniline derivatives .

Methodological Notes

- Synthesis Optimization: Always characterize intermediates (e.g., hydrazinecarbothioamide precursors) via melting point and FT-IR to ensure reaction progress .

- Biological Assays: Include positive controls (e.g., fluconazole for antifungal tests) and account for solvent effects in cell-based assays .

- Crystallography: Use low-temperature (100 K) X-ray diffraction to minimize thermal motion artifacts and improve resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.